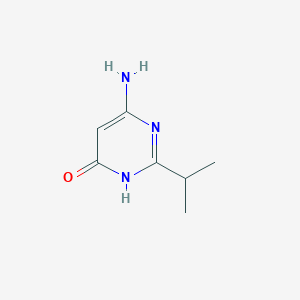
6-Amino-2-isopropylpyrimidin-4-ol
Overview
Description
“6-Amino-2-isopropylpyrimidin-4-ol” is a chemical compound with potential applications in scientific research. It is also known as “2-Amino-6-isopropylpyrimidin-4-ol” and has a molecular weight of 153.18 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-2-isopropylpyrimidin-4-ol” include a molecular weight of 153.18 . More specific properties such as solubility, melting point, and boiling point are not provided in the search results.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, including compounds with a combination of pyrimidine and oxadiazole rings, were synthesized and showed pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to heteroauxin (Yengoyan et al., 2019).
Molecular Analysis and Docking Studies
A study on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione involved molecular conformational analysis, vibrational spectral analysis, and molecular dynamics and docking studies. The research explored the molecule's electronic structure, reactivity, and degradation properties, providing insights into electrophile attacking sites and intra-molecular non-covalent interactions (Al-Omary et al., 2017).
Medicinal Chemistry
In the field of medicinal chemistry, 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been designed as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. This includes studies on the molecular structures and synthesis processes relevant to these compounds (Gangjee et al., 2009).
Supramolecular Structures
Research on supramolecular structures of various pyrimidine derivatives, including 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, highlighted the influence of hydrogen bonding on patterns of base pairing and molecular packing. These studies provide significant insights into nucleic acid structures and their functions (Cheng et al., 2011).
Synthetic Strategies
Developing new synthetic strategies for a range of pyrimidine derivatives, such as 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl, has been explored. These methods enabled the introduction of various amino groups and resulted in compounds exhibiting high levels of antiangiogenic and antitumor activities (Kim et al., 2014).
properties
IUPAC Name |
4-amino-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4(2)7-9-5(8)3-6(11)10-7/h3-4H,1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLSQGHDGQZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-isopropylpyrimidin-4-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


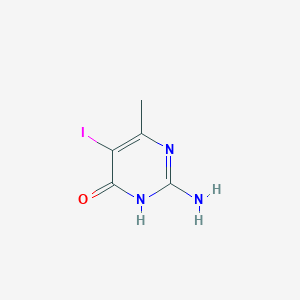
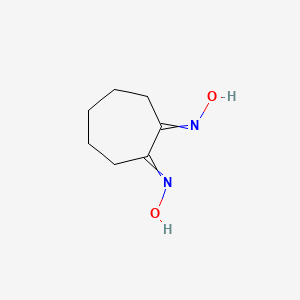
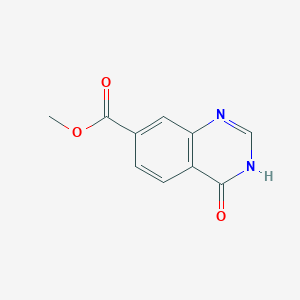
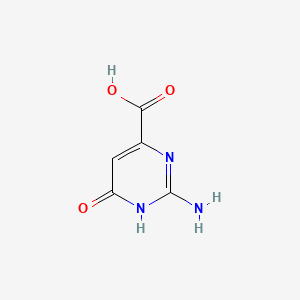
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)
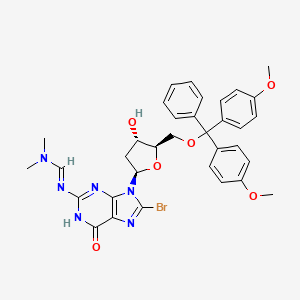

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)
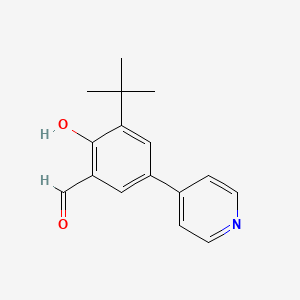
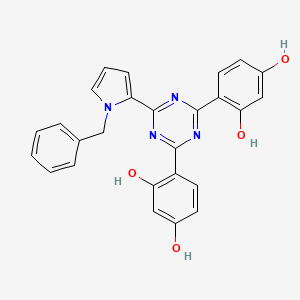
![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)